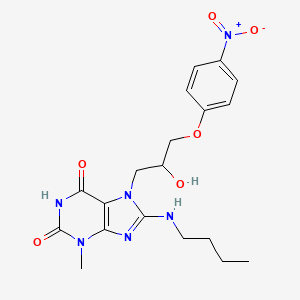![molecular formula C19H10BrF5N2O2 B2387972 2-[4-bromo-3-(trifluorométhyl)phénoxy]-N-(2,4-difluorophényl)pyridine-3-carboxamide CAS No. 860785-86-0](/img/structure/B2387972.png)
2-[4-bromo-3-(trifluorométhyl)phénoxy]-N-(2,4-difluorophényl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a chemical compound of significant interest due to its unique structural features and diverse applications in various fields
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Its structural framework is utilized in the development of pharmaceutical compounds, particularly those targeting enzymes or receptors implicated in diseases.
Industry: The compound finds applications in materials science for creating advanced polymers and in the agrochemical industry for developing novel herbicides and pesticides.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps often include halogenation, etherification, and amide formation. The process generally starts with the bromination of a trifluoromethyl phenol derivative, followed by etherification with a halopyridine. The final step involves the formation of the carboxamide by reaction with a difluoroaniline derivative under conditions such as reflux with suitable catalysts.
Industrial production methods: In industrial settings, the synthesis may be optimized for scale, utilizing continuous flow reactions and automated systems to ensure consistency and efficiency. Advanced techniques like microwave-assisted synthesis or green chemistry approaches can also be implemented to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of reactions: This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution. The presence of multiple halogen atoms and aromatic rings allows for a wide range of chemical transformations.
Common reagents and conditions: Reagents such as strong acids (e.g., sulfuric acid), bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide) are frequently used. Reaction conditions may vary from ambient temperature to high temperatures under reflux, depending on the specific transformation.
Major products: Common products include substituted pyridines, phenyl derivatives, and fluorinated aromatics, depending on the reagents and conditions used.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as binding to active sites of enzymes or receptors. The trifluoromethyl and bromophenoxy groups contribute to its high binding affinity and specificity, leading to potent biological activities. Pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, which can lead to therapeutic effects in disease models.
Comparaison Avec Des Composés Similaires
Compared to other halogenated and fluorinated aromatics, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. Similar compounds like 2-[4-bromo-phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide or 2-[3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide may share some reactivity patterns but differ in specific applications and efficacy.
Propriétés
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF5N2O2/c20-14-5-4-11(9-13(14)19(23,24)25)29-18-12(2-1-7-26-18)17(28)27-16-6-3-10(21)8-15(16)22/h1-9H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDKKTWIHNLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)
![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2387896.png)


![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)
![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)
![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)


